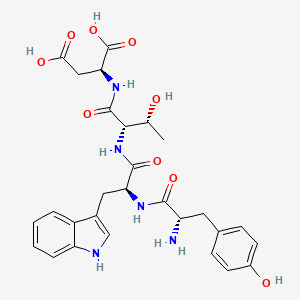![molecular formula C16H20O4 B14237896 Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate CAS No. 221208-74-8](/img/structure/B14237896.png)
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with two but-3-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active benzoate moiety, which can then participate in further biochemical reactions. The double bonds in the but-3-en-1-yl groups can also interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of but-3-en-1-yl groups.
But-3-en-1-yl benzoate: Contains a single but-3-en-1-yl group attached to the benzoate core.
Uniqueness
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is unique due to the presence of two but-3-en-1-yl groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
221208-74-8 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 3,5-bis(but-3-enoxy)benzoate |
InChI |
InChI=1S/C16H20O4/c1-4-6-8-19-14-10-13(16(17)18-3)11-15(12-14)20-9-7-5-2/h4-5,10-12H,1-2,6-9H2,3H3 |
InChI Key |
XORQFSNTWHODBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCC=C)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


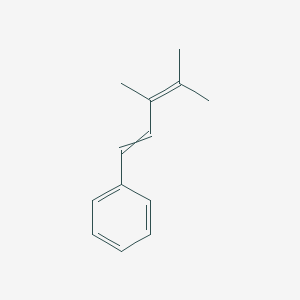
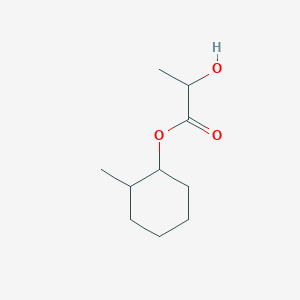
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
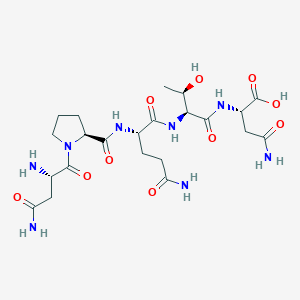
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
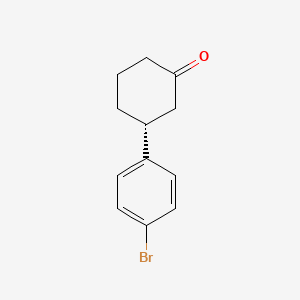
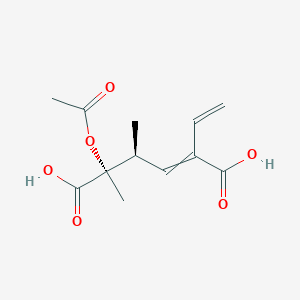
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
